trans-2-Phenylcyclopropanecarboxylic acid

Description

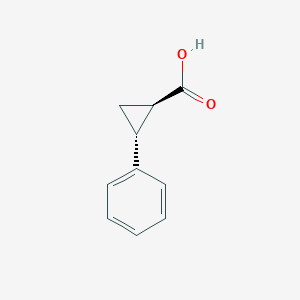

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-phenylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O2/c11-10(12)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,11,12)/t8-,9+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDDRJBFJBDEPW-DTWKUNHWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301272871 | |

| Record name | trans-2-Phenylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

939-90-2, 3471-10-1 | |

| Record name | trans-2-Phenylcyclopropanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Phenylcyclopropanecarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939902 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenyl-1-cyclopropanecarboxylic acid, (1R-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003471101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 939-90-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-2-Phenylcyclopropanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301272871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-phenylcyclopropanecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.151 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,2R)-2-phenylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, TRANS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJY6BGY81V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-PHENYL-1-CYCLOPROPANECARBOXYLIC ACID, (1R-TRANS)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7696C9G4PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of Trans 2 Phenylcyclopropanecarboxylic Acid

Established Synthetic Routes to trans-2-Phenylcyclopropanecarboxylic Acid

This compound is a valuable chemical intermediate, and several synthetic methodologies have been developed for its preparation. These routes often involve the initial synthesis of an ester derivative, which is subsequently hydrolyzed to the final carboxylic acid. Key starting materials include styrene (B11656) and cinnamic acid derivatives.

Reaction of Styrene with Ethyl Diazoacetate and Subsequent Hydrolysis

A common and well-established method for synthesizing the cyclopropane (B1198618) ring is the reaction of an alkene with a carbene source. For the preparation of this compound, this involves the metal-catalyzed reaction of styrene with ethyl diazoacetate (EDA) to form ethyl 2-phenylcyclopropanecarboxylate. prepchem.comrochester.edu This reaction typically produces a mixture of cis and trans isomers. nih.gov

The general reaction is as follows: Styrene + Ethyl Diazoacetate --(Catalyst)--> Ethyl 2-phenylcyclopropanecarboxylate

Various transition metal catalysts, including those based on rhodium, copper, and ruthenium, have been employed to promote this cyclopropanation. prepchem.comresearchgate.netrsc.org For instance, using a dirhodium catalyst like Rh₂(4S-BNOX)₄ in dichloromethane, ethyl diazoacetate can be added slowly to a solution of styrene to yield the corresponding ethyl ester. prepchem.com Myoglobin (B1173299) has also been shown to effectively catalyze this reaction, leading to ethyl 2-phenylcyclopropanecarboxylate as the major product. rochester.edu

Following the cyclopropanation, the resulting ethyl ester is hydrolyzed to the carboxylic acid. This is typically achieved through base-catalyzed hydrolysis, for example, by refluxing the ester with sodium hydroxide (B78521) in an ethanol/water mixture. researchgate.net Subsequent acidification of the reaction mixture yields the desired this compound.

Table 1: Catalyst Systems for Cyclopropanation of Styrene with Ethyl Diazoacetate

| Catalyst | Substrate | Product | Diastereoselectivity (trans/cis) | Reference |

|---|---|---|---|---|

| Myoglobin (Mb) | Styrene | Ethyl 2-phenylcyclopropanecarboxylate | 86% de (trans favored) | rochester.edu |

| Rh₂(4S-BNOX)₄ | Styrene | Ethyl 2-phenylcyclopropanecarboxylate | Not Specified | prepchem.com |

| Ruthenium Porphyrin | Styrene | Ethyl 2-phenylcyclopropanecarboxylate | Good to Very Good | rsc.org |

A significant challenge in the cyclopropanation of olefins with ethyl diazoacetate is controlling the stereoselectivity to favor the desired trans isomer over the cis isomer. The diastereomeric ratio (trans/cis) is highly dependent on the choice of catalyst. nih.govresearchgate.net While rhodium and copper catalysts are common, achieving high diastereoselectivity can be difficult, often resulting in mixtures that require separation. nih.govresearchgate.net For example, palladium-catalyzed cyclopropanation of dienes with ethyl diazoacetate can show high regioselectivity but essentially no diastereocontrol, yielding a 1:1 mixture of trans and cis isomers. nih.gov

The development of chiral catalysts aims to address this issue, not only to control the trans/cis selectivity but also to achieve enantioselectivity. researchgate.net However, even with advanced catalysts, achieving perfect stereocontrol remains a challenge. Photocatalytic methods using catalysts like 4-CzIPN have shown promise in stereoconvergent cyclopropanations, where both E- and Z-isomers of a starting alkene can be converted to a single diastereomer of the product. researchgate.net

Byproduct formation is another concern. The reaction of diazo compounds can lead to side reactions, and in the case of styrene, polymerization of the starting material can occur. nih.gov Additionally, the carbene intermediate can react with itself or the solvent if the reaction conditions are not carefully controlled.

Isomerization of cis,trans-Ethyl-2-phenylcyclopropanecarboxylate using Alkali Metal Alkoxides

Given that the direct cyclopropanation of styrene often yields an inseparable mixture of cis and trans isomers, a subsequent isomerization step can be employed to convert the undesired cis isomer into the more stable trans form. This is typically achieved by treating the cis/trans ester mixture with a strong base, such as an alkali metal alkoxide. google.com

For example, a mixture of cis- and trans-ethyl-2-phenylcyclopropanecarboxylate can be heated under reflux with a solution of sodium ethoxide in ethanol. researchgate.net Under these equilibrium conditions, the less stable cis isomer is converted to the thermodynamically favored trans isomer. A patent describes treating the methyl ester of cis-2-phenylcyclopropanecarboxylic acid with sodium amylate in benzene, followed by heating under reflux, to achieve isomerization to the trans-ester. google.com After the reaction, the mixture is worked up to isolate the trans-ester, which can then be saponified to yield pure this compound. google.com

Synthesis from Cinnamic Acid Derivatives

An alternative strategy for the synthesis of this compound involves the cyclopropanation of cinnamic acid or its derivatives. This approach has the advantage of starting with a substrate that already contains the phenyl and carboxyl groups in a trans relationship, which can simplify stereochemical control.

A novel and efficient method for the synthesis of (±)-trans-2-phenylcyclopropanecarboxylic acid utilizes a synergistic catalytic system of copper chromite spinel nanoparticles (CuCr₂O₄) and a basic ionic liquid. researchgate.netresearchgate.net This method involves the reaction of trans-cinnamic acid with a methylene (B1212753) source, such as iodoform (B1672029) (CHI₃), in the presence of the catalyst system. researchgate.net

The reaction is typically carried out in a solvent like tetrahydrofuran (B95107) (THF) at room temperature. researchgate.net The copper chromite nanoparticles act as the primary catalyst for the cyclopropanation, while the basic ionic liquid, such as 1-butyl-3-methylimidazolium hydroxide ([Bmim]OH), enhances the reaction efficiency. researchgate.net This system is notable for directly producing the carboxylic acid without forming a mixture of cis/trans isomers, and it avoids hazardous reaction conditions. researchgate.net The catalytic system has also been shown to be recyclable. researchgate.net

Table 2: Cyclopropanation of trans-Cinnamic Acid with Iodoform

| Catalytic System | Solvent | Temperature | Yield of (±)-trans-2-phenylcyclopropanecarboxylic acid | Reference |

|---|

The Corey-Chaykovsky reaction provides another route to cyclopropanes from α,β-unsaturated carbonyl compounds. organic-chemistry.org In this method, a sulfur ylide, such as dimethyloxosulfonium methylide, is used as the methylene transfer agent. organic-chemistry.org This ylide is typically generated in situ from trimethylsulfoxonium (B8643921) iodide and a strong base like sodium hydride. organic-chemistry.orgnih.gov

For the synthesis of trans-2-phenylcyclopropanecarboxylate (B8623779) derivatives, an ester of cinnamic acid (an α,β-unsaturated ester) can be treated with the Corey-Chaykovsky reagent. The reaction proceeds via a 1,4-conjugate addition of the ylide to the enoate, followed by an intramolecular ring-closure to form the cyclopropane ring, displacing dimethyl sulfoxide (B87167) (DMSO). organic-chemistry.orgnih.gov This method is generally effective for the cyclopropanation of electron-deficient alkenes. organic-chemistry.org Recent developments have explored conducting this reaction in ionic liquids or under continuous flow processes using a heterogeneous base. organic-chemistry.orgnih.gov

Enantioselective Synthesis and Chiral Resolution Techniques

The production of single-enantiomer forms of this compound is crucial for its application in pharmaceuticals and other specialized fields. Optically pure cyclopropanes are valuable building blocks, and their synthesis is approached through two main strategies: asymmetric synthesis, which creates a specific enantiomer directly, and chiral resolution, which separates a pre-existing racemic mixture. researchgate.netnih.gov Significant methodologies include the use of chiral auxiliaries, asymmetric catalysis with metal complexes or organocatalysts, and kinetic resolution via diastereomeric salt formation or enzymatic processes. researchgate.net

Chiral Auxiliaries in Asymmetric Cyclopropanation

Asymmetric cyclopropanation using chiral auxiliaries is a robust strategy where a chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of the cyclopropanation reaction. After the desired chiral cyclopropane ring is formed, the auxiliary is cleaved, yielding the enantiomerically enriched product.

A prominent example involves the use of chiral oxazolidinone auxiliaries. nih.govresearchgate.net In a typical sequence, the achiral starting material is first bonded to the chiral auxiliary. This new, larger molecule has a defined three-dimensional structure that sterically hinders one face of the double bond, forcing the cyclopropanating agent to attack from the less hindered face. This process, known as a substrate-directable reaction, results in the formation of the cyclopropyl (B3062369) product with high diastereoselectivity. rsc.org

One sophisticated approach combines an aldol (B89426) reaction, a directed cyclopropanation, and a retro-aldol cleavage. rsc.org First, a chiral oxazolidinone directs an aldol reaction to create a syn-aldol product with a temporary hydroxyl stereocenter. rsc.org This hydroxyl group then directs the subsequent cyclopropanation of the alkene, before a final retro-aldol cleavage removes the auxiliary and the temporary stereocenter, yielding the chiral cyclopropane-carboxaldehyde with high enantiomeric excess (>95% ee). rsc.org

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction Controlled | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Alkylations, Aldol Reactions, Cyclopropanation | Forms a chiral imide, providing a highly predictable stereochemical outcome. researchgate.net |

| Camphor-derived Auxiliaries | Alkylations, Diels-Alder Reactions | Concave structure effectively shields one face of the reactant. researchgate.net |

Chiral Metal Complexes and Organocatalysts for Asymmetric Cyclopropanation

Catalytic asymmetric cyclopropanation avoids the need for stoichiometric chiral auxiliaries by using a small amount of a chiral catalyst to generate large quantities of the enantiopure product. This is achieved using either chiral metal complexes or purely organic molecules (organocatalysts).

Chiral Metal Complexes: These catalysts consist of a central metal atom coordinated to a chiral organic ligand. The ligand creates a chiral environment around the metal's active site, which forces the reaction to proceed enantioselectively. A variety of transition metals, including copper, rhodium, and cobalt, have been successfully employed.

For instance, cobalt(II) complexes of newly synthesized D₂-symmetric chiral amidoporphyrins have proven highly effective for the asymmetric cyclopropanation of alkenes. nih.gov This system functions via a metalloradical catalysis mechanism and demonstrates broad applicability for various alkenes, producing chiral cyclopropanes in high yields with excellent diastereoselectivity and enantioselectivity. nih.gov Another example is the use of copper complexes with atropisomeric chiral 2,2′-bipyridine ligands, which have also been shown to catalyze asymmetric cyclopropanation reactions effectively. capes.gov.br

Organocatalysts: Organocatalysis is a sub-discipline of catalysis that uses small, metal-free organic molecules to accelerate chemical reactions. scienceopen.com For asymmetric cyclopropanation, chiral amines and phase-transfer catalysts are often used. A notable strategy is the Michael-Initiated Ring-Closing (MIRC) reaction. In this approach, a nucleophile adds to an electron-deficient alkene (Michael addition), creating an intermediate that then undergoes an intramolecular cyclization to form the cyclopropane ring. nih.gov

The asymmetric cyclopropanation of chalcones with bromomalonates has been achieved using cinchona alkaloid-derived ammonium (B1175870) salts as chiral phase-transfer catalysts. nih.gov The success of this reaction relies on a catalyst containing a free hydroxyl group, which is believed to interact with the substrate through hydrogen bonding, guiding the stereochemical pathway and leading to cyclopropane products with high yields (up to 98%) and enantiomeric ratios up to 91:9. nih.gov

Traditional Kinetic Resolution via Diastereomeric Salt Formation

Kinetic resolution is a cornerstone method for separating enantiomers from a racemic mixture. The resolution of racemic carboxylic acids, such as (±)-trans-2-phenylcyclopropanecarboxylic acid, through the formation of diastereomeric salts is a classic and industrially common technique. researchgate.netlibretexts.org

The process involves reacting the racemic acid with a single, pure enantiomer of a chiral base (the resolving agent). libretexts.orgnih.gov This acid-base reaction produces a mixture of two diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers have different properties, including solubility. libretexts.org This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt crystallizes out of the solution first, while the more soluble one remains in the mother liquor.

Once separated, the individual diastereomeric salts are treated with a strong acid to protonate the carboxylate and regenerate the enantiomerically pure carboxylic acid. The chiral resolving agent can often be recovered and reused. The stability and ease of separation of the less soluble salt are influenced by intermolecular forces, such as strong hydrogen bonds and efficient crystal packing, sometimes described as a "lock-and-key" structure in the hydrophobic layers. nih.gov

Table 2: Common Chiral Resolving Agents for Racemic Acids

| Resolving Agent | Type of Compound | Source |

|---|---|---|

| (S)-Phenylethylamine | Synthetic Amine | Commercially available, must be resolved itself. libretexts.orgnih.gov |

| Brucine | Natural Alkaloid | Readily available from natural sources. libretexts.org |

| Strychnine | Natural Alkaloid | Readily available from natural sources. libretexts.org |

Lipase-Catalyzed Hydrolytic Resolution for Optically Pure Enantiomers

Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to classical resolution methods. This technique leverages the stereospecificity of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic substrate. nih.gov In a typical kinetic resolution, the reaction is stopped at or near 50% conversion, as this provides the highest possible yield (50%) for the single enantiomer of the remaining substrate. nih.gov

For racemic esters of this compound, lipases can selectively catalyze the hydrolysis of one enantiomer into the corresponding carboxylic acid, leaving the other enantiomeric ester unreacted. researchgate.net The resulting mixture of a chiral acid and a chiral ester is easily separated.

Candida antarctica Lipase (B570770) B (CALB) is a particularly robust and versatile biocatalyst renowned for its high activity and enantioselectivity in the resolution of a wide range of chiral compounds, including alcohols, amines, and esters. nih.govrsc.orgrsc.org It is frequently used in an immobilized form, such as the commercial preparation Novozym 435, which enhances its stability, reusability, and tolerance to organic solvents. researchgate.net

CALB has been successfully applied to the hydrolytic resolution of esters derived from cyclopropane carboxylic acids. researchgate.net For example, in the resolution of trans-2-(3,4-difluorophenyl)cyclopropyl azolides, a substrate structurally related to phenylcyclopropane derivatives, immobilized CALB demonstrated excellent enantioselectivity. researchgate.net The use of CALB in organic solvents like methyl tert-butyl ether (MTBE) is common, as it can improve both enzyme activity and selectivity. researchgate.netresearchgate.net

The effectiveness of an enzymatic kinetic resolution is quantified by several key parameters. The most important is the enantiomeric ratio (E-value), which is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E-value is essential for obtaining products with high enantiomeric purity.

In the resolution of trans-2-(3,4-difluorophenyl)cyclopropyl 1,2,4-azolide via immobilized CALB, a high E-value of 197 was achieved at 45 °C. researchgate.net The catalytic efficiency of an enzyme is described by the term kcat/Km, which relates the turnover rate to the enzyme's affinity for the substrate. The efficiency of CALB can be dramatically improved through protein engineering. By modifying key amino acid residues in the active site (e.g., positions 189 and 190), researchers have created CALB variants with significantly enhanced activity. rsc.org For instance, one study reported a 193-fold increase in the catalytic efficiency (kcat/Km) of a mutant CALB for hydrolyzing a sterically hindered ester, without compromising its high enantioselectivity. rsc.org Optimization of reaction conditions such as temperature and the choice of acylating agent or solvent is also critical for maximizing both conversion and enantioselectivity. mdpi.commdpi.com

Table 3: Kinetic Data for Lipase-Catalyzed Resolutions

| Lipase | Substrate Type | Key Finding | Reported Value | Reference |

|---|---|---|---|---|

| Immobilized CALB | trans-2-arylcyclopropyl azolide | High enantioselectivity in hydrolytic resolution. | E = 197 | researchgate.net |

| Pseudomonas fluorescens Lipase (AK) | trans-Flavan-4-ol | High enantioselectivity in acetylation. | E > 200 | mdpi.com |

| Pseudomonas cepacia Lipase | Ivabradine alcohol precursor | Moderate selectivity in acetylation. | E = 17 | mdpi.com |

Derivatization and Functionalization of this compound

The carboxylic acid moiety of this compound is a prime site for a variety of chemical modifications, allowing for the synthesis of diverse derivatives. These transformations are crucial for constructing more complex molecules and for probing biological activities.

Formation of Acid Chlorides and Subsequent Transformations

The conversion of this compound into its corresponding acid chloride is a key step that activates the carboxyl group for further reactions. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent. Common reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often in the presence of a catalytic amount of a Vilsmeier-type reagent derived from an N,N-disubstituted formamide (B127407) and phosgene (B1210022) or thionyl chloride. google.com For instance, a general method involves reacting a carboxylic acid with thionyl chloride, sometimes in a solvent like toluene, to yield the acid chloride. googleapis.com

Once formed, trans-2-phenylcyclopropanecarbonyl chloride serves as a highly reactive intermediate for the synthesis of a wide array of derivatives. Its utility stems from the excellent leaving group ability of the chloride ion, which facilitates nucleophilic acyl substitution reactions. This reactivity allows for the facile preparation of esters, amides, and other acyl derivatives, which are fundamental transformations in organic synthesis.

Synthesis of Hydrazide Derivatives

The synthesis of hydrazide derivatives from this compound introduces a nitrogen-nitrogen single bond, leading to compounds with distinct chemical properties and potential biological activities. The most direct route to trans-2-phenylcyclopropanecarboxylic hydrazide involves the reaction of an activated form of the carboxylic acid, such as an ester or the acid chloride, with hydrazine (B178648) (N₂H₄).

trans-2-Phenylcyclopropanecarboxylic hydrazide is recognized as an impurity of Tranylcypromine (B92988) sulfate. nih.gov The hydrazide functional group itself is a valuable synthon in organic chemistry. For example, hydrazides can be used as protecting groups for carboxylic acids during complex syntheses, such as in solid-phase peptide synthesis, to prevent undesirable side reactions like aspartimide formation. nih.gov This protective strategy highlights the chemical versatility of the hydrazide moiety, which can be cleaved under specific conditions to regenerate the carboxylic acid. nih.gov

Preparation of Esters and Amides

The formation of esters and amides from this compound are among the most common derivatization reactions. These functional groups are prevalent in a vast range of organic molecules, including pharmaceuticals and materials.

Esterification: Esters of this compound can be synthesized through several methods. A direct approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be first converted to a more reactive species, such as the acid chloride, which then readily reacts with an alcohol to form the ester. googleapis.com A specific example is the synthesis of trans-2-phenylcyclopropane carboxylic acid ethyl ester from cinnamic acid ethyl ester using trimethylsulfoxonium iodide and a base like potassium-tert-butylate. googleapis.com

Amidation: The synthesis of amides from this compound can be achieved by reacting the carboxylic acid with an amine. This reaction often requires the use of coupling agents to facilitate the formation of the amide bond. Alternatively, the conversion of the carboxylic acid to its acid chloride followed by reaction with an amine provides a high-yielding route to the corresponding amide. Modern catalytic methods, such as those employing nickel or palladium N-heterocyclic carbene (NHC) complexes, have also been developed for the direct amidation of esters, which could be applied to esters of this compound. nsf.gov

| Derivative Type | General Synthetic Method | Reactants | Key Reagents/Catalysts |

| Acid Chloride | Chlorination | This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) |

| Hydrazide | Hydrazinolysis of Ester | trans-2-Phenylcyclopropyl ester | Hydrazine (N₂H₄) |

| Ester | Esterification | This compound, Alcohol | Acid catalyst (e.g., H₂SO₄) or conversion to acid chloride |

| Amide | Amidation | This compound, Amine | Coupling agents or conversion to acid chloride |

Introduction of Deuterium (B1214612) Labels for Mechanistic Studies (e.g., rac trans-2-Phenylcyclopropanecarboxylic-d₅ Acid)

The introduction of deuterium labels into molecules is a powerful technique for elucidating reaction mechanisms and studying metabolic pathways. chemrxiv.org In the context of this compound, deuterium labeling, for example on the phenyl ring to create rac trans-2-phenylcyclopropanecarboxylic-d₅ acid, can provide valuable insights.

Deuterium-labeled compounds are frequently used in kinetic isotope effect (KIE) studies. By comparing the reaction rates of the deuterated and non-deuterated isotopologues, chemists can infer the nature of the rate-determining step of a reaction. For instance, a significant KIE would suggest that a C-H (or C-D) bond is broken in the transition state of the slowest step.

The synthesis of deuterated this compound can be approached in several ways. One strategy is to start with a deuterated precursor, such as deuterated styrene, and then perform the cyclopropanation reaction. Another approach is late-stage deuteration, where the deuterium atoms are introduced into the pre-formed molecule. chemrxiv.org This can sometimes be achieved through H/D exchange reactions catalyzed by transition metals, although this can be challenging for specific positions. chemrxiv.org These labeled compounds are instrumental in mechanistic studies of the chemical and biological transformations of this compound and its derivatives. researchgate.netresearchgate.net

Reaction Mechanisms and Kinetics in Synthetic Pathways

Understanding the mechanisms and kinetics of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and controlling product stereochemistry.

Investigation of Stereoselectivity in Cyclopropanation Reactions

The formation of the cyclopropane ring is a critical step in the synthesis of this compound, and controlling the stereochemistry of this ring is of paramount importance. The trans configuration of the final product is a result of the stereoselectivity of the cyclopropanation reaction. Several methods are employed for cyclopropanation, each with its own mechanistic nuances that influence the stereochemical outcome. researchgate.net

Simmons-Smith Reaction: The Simmons-Smith reaction, which utilizes a carbenoid species typically generated from diiodomethane (B129776) and a zinc-copper couple, is a widely used method for cyclopropanation. nih.gov The reaction is known for its stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. For the synthesis of this compound derivatives, starting with a trans-alkene like cinnamic acid or its esters is essential. The stereoselectivity is often directed by nearby functional groups, such as hydroxyl groups, which can coordinate to the zinc carbenoid. unl.pt

Transition Metal-Catalyzed Decomposition of Diazo Compounds: Another powerful method for cyclopropanation involves the decomposition of diazo compounds, such as ethyl diazoacetate, in the presence of a transition metal catalyst (e.g., copper, rhodium, or palladium complexes). researchgate.net The mechanism involves the formation of a metal-carbene intermediate, which then transfers the carbene to the alkene. The stereoselectivity of this reaction can be influenced by the choice of catalyst, ligand, and solvent. Chiral ligands can be used to achieve enantioselective cyclopropanation, leading to optically active cyclopropane derivatives.

Nucleophilic Addition-Ring Closure: This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, followed by an intramolecular ring closure. For example, the reaction of a sulfur ylide with an α,β-unsaturated ester can lead to the formation of a cyclopropane ring. The stereoselectivity of this process is dependent on the nature of the nucleophile, the substrate, and the reaction conditions.

Elucidation of Reaction Pathways using Deuterated Analogs

The use of deuterated analogs has been instrumental in elucidating the reaction mechanisms of transformations involving this compound and related cyclopropane derivatives. By strategically replacing hydrogen atoms with deuterium, chemists can trace the fate of specific atoms throughout a reaction, providing valuable insights into bond-breaking and bond-forming steps.

One area where deuterated analogs have been particularly informative is in the study of rearrangements and ring-opening reactions of cyclopropanecarboxylic acids. For instance, the thermal decarboxylation of 1-(cyclopropylcarbonyl)cyclopropanecarboxylic acid, a related dicyclopropyl ketone precursor, was proposed to proceed through an initial ring opening of the 1,2-disubstituted cyclopropyl moiety. This leads to an α-allyl-β-keto acid system, which then undergoes further reaction. researchgate.net The use of deuterated compounds in such systems helps to confirm the specific atoms involved in the ring-opening and subsequent rearrangement steps.

In the study of dianions of cyclopropanecarboxylic acid, deuterated water (D₂O) has been used as a quenching agent to probe the site of carbanion formation. The reaction of the dianion of cyclopropanecarboxylic acid with deuterated water at low temperatures allows for the introduction of a deuterium atom at the carbon adjacent to the carboxylate group. researchgate.net This technique helps to confirm the successful formation of the desired carbanion intermediate.

Furthermore, the study of the geometric isomerization of related unsaturated acids, such as 2- and 3-hexenoic acids, has utilized deuteration to understand the nature of the carbanionic intermediates. The dianions of both cis- and trans-2-hexenoic acids, upon quenching with a proton source, exclusively yield 3-hexenoic acid. researchgate.net By using deuterated starting materials and analyzing the deuterium position in the product, researchers can map the intricate positional and geometric isomerizations that occur through the dianionic intermediates.

While direct studies on deuterated this compound itself are not extensively detailed in the provided context, the principles established from these related systems are directly applicable. For example, investigating the stereochemical outcome of reactions involving the cyclopropane ring would benefit from the use of stereospecifically deuterated analogs of this compound. This would allow for the determination of whether a reaction proceeds with retention or inversion of configuration at the chiral centers of the cyclopropane ring.

The insights gained from using deuterated analogs are crucial for optimizing reaction conditions and designing new synthetic transformations. By understanding the detailed mechanistic pathways, chemists can better control the stereoselectivity and regioselectivity of reactions involving the versatile this compound scaffold.

Catalytic Effects in Synthetic Transformations

Catalysis plays a pivotal role in the synthesis and transformation of this compound and its derivatives, enabling efficient and selective chemical reactions. Various catalytic systems, including transition metals, enzymes, and organocatalysts, have been employed to facilitate key synthetic steps.

A significant area of catalytic application is in the synthesis of the cyclopropane ring itself. Copper-based catalysts, for instance, are utilized in the cyclopropanation of olefins. researchgate.net An efficient synthesis of (±)-trans-2-phenylcyclopropanecarboxylic acid starting from trans-cinnamic acid has been described using copper chromite spinel nanoparticles in conjunction with a basic ionic liquid. researchgate.net This method offers advantages such as the use of commercially available starting materials and high yields. researchgate.net Another approach involves a supported catalyst with an ionic liquid layer (SCILL), where zinc oxide nanoparticles are combined with a DABCO-based acidic ionic liquid. researchgate.net This system possesses both acidic and basic catalytic sites, promoting the reaction in an aqueous medium. researchgate.net

Enzymes, particularly lipases, have proven effective in the kinetic resolution of racemic mixtures of cyclopropane derivatives, allowing for the preparation of enantiomerically pure compounds. For example, Novozym 435, an immobilized Candida antarctica lipase B (CALB), has been used for the hydrolytic or alcoholic resolution of trans-2-phenylcyclopropyl azolides. researchgate.net This enzymatic approach can lead to quantitative improvements in both enzyme activity and enantioselectivity. researchgate.net Similarly, the kinetic resolution of related compounds like trans-2-phenylcyclohexanol has been achieved using pig liver esterase. orgsyn.org

Transition metal catalysis is also prominent in the functionalization of the cyclopropane ring and its derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Tsuji-Trost reactions, are powerful tools for forming new carbon-carbon bonds. mdpi.com For instance, palladium catalysts have been instrumental in the synthesis of complex molecules containing cyclopropane-like motifs. mdpi.com More recently, palladium-catalyzed trans-annular C-H activation has emerged as a method for the functionalization of cycloalkane carboxylic acids, a strategy that could potentially be applied to derivatives of this compound. nih.gov

Furthermore, photocatalysis in combination with transition metal catalysis, often referred to as metallaphotoredox catalysis, has opened new avenues for decarboxylative cross-coupling reactions. nih.gov In these reactions, a carboxylic acid can be converted into a carbon-centered radical, which then participates in bond formation. This methodology has been applied to a wide variety of aliphatic acids and could be a viable strategy for the derivatization of this compound. nih.gov

The choice of catalyst and reaction conditions can significantly influence the outcome of a transformation. For example, in the hydrochlorination of olefins, the use of an acidic solid catalyst like a zeolite or montmorillonite (B579905) can dramatically alter the regioselectivity of the reaction. researchgate.net Similarly, in certain nickel-catalyzed cross-coupling reactions, the choice of ligand is crucial to suppress the formation of undesired side products. nih.gov

Below is a table summarizing some of the catalytic systems used in transformations related to this compound.

| Catalyst System | Transformation | Substrate/Precursor | Key Features |

| Copper Chromite Spinel Nanoparticles / Basic Ionic Liquid | Cyclopropanation | trans-Cinnamic acid | High yield, uses commercially available materials. researchgate.net |

| ZnO Nanoparticles / DABCO-based Acidic Ionic Liquid | Cyclopropanation | trans-Cinnamic acid derivative | Possesses both acidic and basic sites, aqueous medium. researchgate.net |

| Novozym 435 (immobilized CALB) | Kinetic Resolution | trans-2-Phenylcyclopropyl azolides | High enantioselectivity. researchgate.net |

| Palladium Catalysts (e.g., PdCl₂(dppf), PdCl₂(PPh₃)₂) | Cross-Coupling Reactions | Various | Formation of C-C bonds. mdpi.com |

| Iridium Photocatalyst / Nickel Catalyst | Decarboxylative Arylation | Aliphatic acids | Forms C(sp³)–C(sp²) bonds under mild conditions. nih.gov |

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be an invaluable tool for the detailed structural analysis of trans-2-phenylcyclopropanecarboxylic acid and its derivatives.

Application of NMR for Isotopic Labeling and Signal Resolution

Isotopic labeling, particularly with deuterium (B1214612), is a powerful technique used in conjunction with NMR to simplify complex spectra and aid in the assignment of signals. In studies of this compound, deuterium-labeled analogs have been synthesized to facilitate metabolic studies. koreascience.kr For instance, this compound-d₅, where the phenyl group is deuterated, was synthesized as an intermediate for creating deuterated tranylcypromine (B92988) (TCP). koreascience.kr The use of these labeled compounds allows researchers to track the metabolic fate of the molecule and identify its metabolites through techniques like GC/MS, where the mass difference due to deuterium incorporation provides a clear signature. koreascience.kr

Furthermore, NMR techniques are crucial for resolving and assigning the signals of the cyclopropane (B1198618) ring protons. The chemical shifts (δ) and coupling constants (J) provide detailed information about the stereochemistry of the molecule. For example, in the ¹H NMR spectrum of a derivative, the cyclopropane ring protons can be observed and assigned based on their multiplicity and coupling patterns. epdf.pub

Selective Double- and Zero-Quantum Spectroscopy for Structural Elucidation

Advanced NMR pulse sequences, such as selective double-quantum and zero-quantum spectroscopy, can be employed to further unravel the complex spin systems present in molecules like this compound. While specific applications of these techniques directly to the parent acid are not extensively detailed in the provided results, the principles are highly relevant. These methods are designed to simplify crowded spectra by selectively exciting specific spin-spin couplings, which is particularly useful for unambiguously determining the connectivity and stereochemical relationships of protons within the cyclopropane ring. Techniques like 2D Q-COSY and Q-resolved NMR have been developed to analyze the overcrowded proton-decoupled deuterium spectra of enantiomers in chiral liquid crystal solvents, allowing for the correlation of quadrupolar doublets and their assignment based on chemical shifts. researchgate.net

Enantiodifferentiation using Chiral Lanthanide Shift Reagents

The differentiation of enantiomers is a critical aspect of the analysis of chiral molecules like this compound. Chiral lanthanide shift reagents (LSRs) are used in NMR spectroscopy to induce chemical shift differences between the corresponding protons of enantiomers, a phenomenon known as enantiodifferentiation. researchgate.net This allows for the determination of enantiomeric purity. For derivatives of trans-2-phenylcyclopropane, this method has been successfully applied. researchgate.net The addition of a chiral LSR to a solution of the racemic compound results in the splitting of NMR signals, with the magnitude of the separation being proportional to the concentration of the LSR. This technique provides a straightforward method for quantifying the enantiomeric excess (ee) of a sample. researchgate.net

Transmission of Electronic Effects through Cyclopropane Ring via ¹H Chemical Shifts

The cyclopropane ring is known to transmit electronic effects, a property that can be investigated using ¹H NMR spectroscopy. The chemical shifts of the cyclopropane protons are sensitive to the electronic nature of the substituents attached to the ring. The phenyl group in this compound exerts a significant electronic influence on the cyclopropane protons. This is explained by the shielding effect due to the ring-current of the phenyl group, which causes an upfield shift of the C-H proton signals in the ¹H NMR spectrum. qmul.ac.uk This transmission of electronic effects is a key feature of the molecule's chemical behavior and can be quantitatively assessed by analyzing the chemical shift data of a series of substituted derivatives.

Mass Spectrometry (MS) Applications in Compound Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and fragmentation pattern of this compound and its derivatives. researchgate.net High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), provides highly accurate mass measurements, which can confirm the elemental composition of a molecule. nih.gov In metabolic studies, direct probe mass spectra of this compound and its deuterated analogs show characteristic molecular ion peaks. koreascience.kr For the unlabeled compound, a molecular ion peak is observed, and for the pentadeuterated analog, the peak is shifted by five mass units, confirming the incorporation of the deuterium atoms. koreascience.kr This technique is essential for identifying the compound and its metabolites in complex biological matrices. koreascience.kr

Vibrational Circular Dichroism (VCD) of Optically Active Derivatives

Vibrational circular dichroism (VCD) is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. acs.orgdocumentsdelivered.com VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. documentsdelivered.comdocumentsdelivered.com This technique has been applied to a series of optically active derivatives of (1R,2R)-trans-2-phenylcyclopropanecarboxylic acid. acs.org The VCD spectra of these compounds, including the corresponding methyl esters and alcohols, show characteristic bands in the C-H stretching region. documentsdelivered.comacs.org By comparing the experimental VCD spectra with theoretical calculations, the absolute configuration of the enantiomers can be unambiguously assigned. biotools.us The consistency of the VCD sign patterns across a series of related derivatives provides strong evidence for the stereochemical assignments. documentsdelivered.comacs.org

X-ray Crystallography and Solid-State Structural Analysis

The crystalline form of (+)-trans-(1S,2S)-2-Phenylcyclopropanecarboxylic acid was analyzed at a temperature of 208 K. nih.gov The crystallographic data reveals a monoclinic system with the space group P2(1). nih.govnih.gov The asymmetric unit of the crystal structure contains two independent molecules. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₀O₂ |

| Space Group | P2(1) |

| a (Å) | 12.038 |

| b (Å) | 5.5060 |

| c (Å) | 13.0870 |

| α (°) | 90 |

| β (°) | 94.576 |

| γ (°) | 90 |

| Z | 4 |

In the solid state, the two crystallographically non-equivalent molecules of this compound are linked together through hydrogen bonding. nih.gov This interaction is of the cyclic dimer type, a common motif for carboxylic acids. nih.govnih.gov The hydrogen bonds form between the carboxylic acid groups of the two independent molecules, creating a centrosymmetric-like dimer. nih.gov The oxygen-oxygen distances (O···O) in these hydrogen bonds are reported to be between 2.623(2) Å and 2.637(2) Å. nih.gov Notably, the two carboxylic hydrogen atoms are ordered within this structure, as are the oxygen atoms. nih.gov

The X-ray crystallographic study also reveals a notable asymmetry in the cyclopropane ring of both independent molecules of this compound. nih.gov This distortion from a perfect three-fold symmetry is influenced by the electronic effects of the phenyl and carboxylic acid substituents. The asymmetry is quantified by specific parameters. nih.gov For the cis isomer, (+/-)-cis-2-phenylcyclopropanecarboxylic acid, a similar asymmetry in the cyclopropane ring has also been observed, with asymmetry parameters of δ(COOH) = -0.045 (4) Å and δ(phenyl) = -0.027 (4) Å. nih.gov

| Molecule in Asymmetric Unit | Asymmetry Parameter (δ) for COOH group (Å) | Asymmetry Parameter (δ) for Phenyl group (Å) |

|---|---|---|

| Molecule 1 | -0.034(4) | -0.028(4) |

| Molecule 2 | -0.025(4) | -0.023(4) |

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful tools to investigate the properties and potential interactions of this compound at a molecular level. These in silico methods provide insights that are often difficult to obtain through experimental means alone.

Computational models are instrumental in predicting the reactivity of the cyclopropane ring and the stereochemical outcomes of its reactions. Methods such as Density Functional Theory (DFT) can be employed to calculate the electron distribution and orbital energies, helping to identify the most likely sites for electrophilic or nucleophilic attack. For instance, modeling can elucidate how substituents on the phenyl ring influence the electronic properties and, consequently, the reactivity of the molecule. acs.org

Furthermore, computational approaches can model transition states of reactions involving the cyclopropane ring, such as ring-opening reactions. By calculating the energy barriers for different reaction pathways, chemists can predict which products are likely to form and with what stereoselectivity. This predictive power is crucial for designing efficient and selective syntheses of its derivatives.

Molecular modeling is essential for understanding how this compound and its derivatives interact with biological targets, such as enzymes. Techniques like molecular docking and molecular dynamics (MD) simulations are used to predict the binding modes and affinities of these molecules within the active sites of proteins. tum.denih.gov

For example, MD simulations can reveal the dynamic behavior of the ligand-protein complex over time, highlighting key interactions like hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the binding. researchgate.net The Protein-Ligand Interaction Profiler (PLIP) is a tool that can be used to analyze and visualize these non-covalent interactions. nih.gov Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can then be used to calculate the binding free energy, providing a quantitative estimate of the binding affinity. researchgate.net This understanding is critical, as derivatives of this compound are key intermediates in the synthesis of pharmacologically active compounds. researchgate.net

Crystal structure data, which provides the precise three-dimensional coordinates of the atoms, is a fundamental input for these models. The known crystal structure of (+)-trans-2-phenylcyclopropanecarboxylic acid shows specific hydrogen bonding patterns and ring asymmetry, which are crucial details for building accurate computational models. nih.gov

Table 1: Computational Methods in the Study of this compound

| Computational Method | Application | Predicted Parameters |

|---|---|---|

| Density Functional Theory (DFT) | Predicting chemical reactivity and reaction mechanisms. | Electron density, orbital energies, transition state structures. |

| Molecular Docking | Predicting the preferred orientation of the molecule when bound to a target protein. | Binding poses, scoring functions to estimate affinity. |

| Molecular Dynamics (MD) | Simulating the movement of the molecule and its interactions with its environment over time. | Conformational changes, stability of binding, key interaction residues. |

| MM/GBSA | Calculating the binding free energy of a ligand to a protein. | ΔG_bind, contributions of van der Waals and electrostatic interactions. researchgate.net |

| PLIP | Identifying and visualizing non-covalent interactions between the molecule and a protein. nih.gov | Hydrogen bonds, hydrophobic contacts, salt bridges, π-stacking. |

Green Chemistry Approaches in Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Significant research has been directed toward developing more sustainable methods for synthesizing this compound.

Traditional synthesis methods often require harsh conditions and stoichiometric reagents. Modern approaches focus on catalytic systems that are more efficient and environmentally benign. One innovative method involves the use of copper chromite spinel nanoparticles in conjunction with a basic ionic liquid for the cyclopropanation of trans-cinnamic acid. researchgate.net This system offers high yields and benefits from the reusability of the catalyst. researchgate.net

Another green approach utilizes a supported phosphoric acid on graphene oxide (GO-H2PO4) as a catalyst. researchgate.net This heterogeneous catalyst is easily separated from the reaction mixture, simplifying purification and reducing waste. The use of water as a reaction medium, when possible, is also a key goal in green peptide synthesis, a principle that can be extended to the synthesis of related small molecules. nih.gov

A primary focus of green synthesis is replacing hazardous reagents with safer alternatives. For instance, the synthesis of this compound esters can be achieved using trimethylsulfoxonium (B8643921) iodide. googleapis.com While effective, research is ongoing to find less hazardous methylene-transfer reagents.

The use of ionic liquids and recyclable catalysts, such as the aforementioned copper chromite and graphene oxide systems, significantly reduces the generation of toxic byproducts and solvent waste. researchgate.net These methods often allow for simpler work-up procedures, avoiding large volumes of organic solvents typically used in extractions and chromatography.

Novel Applications of this compound in Materials Science

While extensively studied as a synthetic intermediate, the unique rigid structure of this compound makes it an intriguing candidate as a monomer for novel polymers in materials science.

The incorporation of rigid cyclic structures into polymer backbones is a known strategy for enhancing thermal and mechanical properties. For example, bio-based monomers like 2,5-furandicarboxylic acid are used to create high-performance polyesters such as poly(ethylene furanoate) (PEF), which exhibits superior barrier and mechanical properties compared to conventional PET. mdpi.com

Similarly, this compound could be used as a specialty dicarboxylic acid monomer in polycondensation reactions with various diols to produce novel polyesters. The rigid and kinked geometry imparted by the trans-cyclopropane ring, combined with the bulky phenyl group, could lead to polymers with the following hypothetical properties:

High Glass Transition Temperature (Tg): The restricted rotation of the polymer backbone would likely result in amorphous polymers with high Tg, making them suitable for applications requiring dimensional stability at elevated temperatures.

Unique Mechanical Properties: The rigid structure could contribute to high tensile strength and modulus.

Modified Crystallinity: The non-linear shape of the monomer might frustrate crystallization, leading to amorphous materials with good optical clarity.

The synthesis of such coordination polymers could also be explored, where the carboxylic acid group coordinates to metal centers, potentially forming metal-organic frameworks (MOFs) with interesting structural and fluorescent properties. mdpi.com This remains a promising and largely unexplored area for future research, positioning this compound as a building block for the next generation of advanced materials.

Advanced Research Topics and Future Directions

The substitution of hydrogen (¹H) with its heavier isotope, deuterium (B1214612) (²H), is a powerful technique for probing the structure and dynamics of molecules and materials. This isotopic labeling, creating deuterated analogs, provides a subtle yet significant modification that can be exploited by various analytical methods to gain deeper insights into molecular behavior without significantly altering the fundamental chemistry.

Molecular dynamics (MD) simulations are a key computational tool used in conjunction with deuteration. osti.gov These simulations model the movements and interactions of atoms and molecules over time, providing a window into the origins of macroscopic properties. osti.gov By comparing MD simulations of a standard (protonated) compound with its deuterated version, researchers can elucidate the effects of isotopic substitution on molecular conformation, intermolecular interactions, and vibrational modes.

The primary physical difference between hydrogen and deuterium is mass. This mass difference leads to several changes in molecular properties, which can be both observed experimentally and modeled computationally. For instance, C-D bonds are stronger and vibrate at a lower frequency than C-H bonds. This can influence the stability and reactivity of a molecule and affect the dynamics of systems where hydrogen bonding plays a crucial role. In the context of trans-2-Phenylcyclopropanecarboxylic acid, deuteration of the cyclopropane (B1198618) ring, the phenyl group, or the carboxylic acid group could be used to study the dynamics of different parts of the molecule independently.

The benefits of combining deuteration with MD simulations include:

Elucidating Reaction Mechanisms: Tracking the kinetic isotope effect can help determine the rate-limiting steps of a chemical reaction.

Probing Molecular Interactions: Deuteration can alter the strength of hydrogen bonds and van der Waals interactions, and MD simulations can quantify these changes.

Improving Durability of Materials: The increased strength of C-D bonds can lead to enhanced resistance to photochemical degradation, a property that is valuable in material science applications. rsc.org

Table 1: Comparison of Protonated vs. Deuterated Compound Properties

| Property | Protonated Compound (¹H) | Deuterated Compound (²H) | Rationale for Difference |

|---|---|---|---|

| Molecular Mass | Lower | Higher | Deuterium has approximately twice the mass of protium. |

| Bond Strength (C-X) | Weaker C-H bond | Stronger C-D bond | The heavier deuterium nucleus leads to a lower zero-point energy for the C-D bond. |

| Vibrational Frequency | Higher | Lower | Directly related to the mass of the vibrating atom (heavier atoms vibrate more slowly). |

| Reactivity | Generally faster reaction rates | Generally slower reaction rates | Due to the higher energy required to break the stronger C-D bond (Kinetic Isotope Effect). |

| NMR Spectroscopy | ¹H NMR active | ²H NMR active (different frequency) | Different nuclear spins and gyromagnetic ratios. |

| Neutron Scattering | Large incoherent scattering | Primarily coherent scattering | Significant difference in neutron scattering cross-sections between ¹H and ²H. |

Neutron scattering is a uniquely powerful, non-destructive technique for characterizing the structure and dynamics of materials at the atomic and molecular scale. mdpi.com Unlike X-rays, which interact with the electron cloud of an atom, neutrons interact with the atomic nucleus. mdpi.com This fundamental difference provides several key advantages for studying soft matter and organic compounds like those derived from this compound.

One of the most significant advantages of neutron scattering is its sensitivity to light elements, particularly hydrogen. nist.gov Neutrons interact strongly with protons (¹H), producing a large "incoherent" scattering signal that provides detailed information about individual atomic motions. pageplace.de Crucially, the neutron scattering properties of hydrogen and its isotope deuterium are vastly different. mdpi.com This allows for a technique called isotopic substitution or contrast variation. By selectively replacing hydrogen with deuterium in a molecule or parts of a complex assembly, researchers can effectively "highlight" or "hide" specific components from the neutron beam. pageplace.deiucr.org

For materials incorporating this compound, neutron scattering could be applied in several ways:

Structural Analysis: Techniques like Small-Angle Neutron Scattering (SANS) can reveal the large-scale structure (from nanometers to microns) of polymers, gels, or self-assembled systems containing the molecule. iucr.orgnist.gov By using deuterated solvents or deuterating the molecule itself, specific interactions and arrangements can be made visible.

Dynamic Analysis: Quasi-elastic Neutron Scattering (QENS) measures a wide range of molecular motions, from diffusive processes to localized relaxations. rsc.orgfrontiersin.org For example, QENS could be used to study the rotational dynamics of the phenyl group or the flexibility of the cyclopropane ring within a larger material matrix.

Vibrational Spectroscopy: Inelastic Neutron Scattering (INS) probes the vibrational modes of a molecule. osti.gov Because it is not governed by the selection rules of optical spectroscopy (like IR or Raman), INS can observe all vibrations, providing a complete picture of the molecular force field.

The combination of neutron scattering with computational methods like Molecular Dynamics (MD) simulations is particularly synergistic. mdpi.comrsc.orgnih.gov MD simulations can generate atomic trajectories that are then used to calculate theoretical scattering patterns, which can be directly compared with experimental data for validation. rsc.org This powerful pairing allows for a more robust interpretation of complex scattering data and provides a comprehensive understanding of structure-dynamics relationships in materials. mdpi.com

The cyclopropane ring, with its unique strained three-membered carbocyclic structure, is a valuable motif in medicinal chemistry and chemical biology. nist.govfrontiersin.org Its rigid conformation and inherent metabolic stability make it an attractive building block for designing novel bioactive molecules. frontiersin.org Emerging research continues to expand the utility of cyclopropane derivatives, including structures related to this compound, in the exploration of biological systems.

A significant area of research is the use of cyclopropane derivatives as conformational constraints in peptides and probes for mechanistic studies . nist.gov By incorporating a cyclopropane ring into a peptide backbone, chemists can lock the molecule into a specific three-dimensional shape. This is critical for studying protein-protein interactions and for designing peptides that bind to specific biological targets with high affinity and selectivity. The simple 2-substituted 1-aminocyclopropanecarboxylic acids (ACCs) are a prominent example of this application. nist.gov

Another rapidly advancing field is the development of DNA-encoded libraries (DELs) containing cyclopropane fragments. DEL technology allows for the synthesis and screening of massive libraries of compounds against biological targets to identify new drug leads. Recently, new DNA-compatible chemical reactions have been developed to synthesize cyclopropane derivatives directly on DNA strands. plos.org This innovation enables the creation of vast and diverse libraries of potentially bioactive molecules featuring the cyclopropane scaffold, accelerating the discovery of novel inhibitors for enzymes like kinases or viruses. plos.org

Furthermore, the field of chemoenzymatic synthesis is providing new, highly efficient, and stereoselective methods for producing complex cyclopropane-containing molecules. mdpi.com Researchers are engineering enzymes, such as variants of myoglobin (B1173299) and cytochrome P450, to catalyze cyclopropanation reactions that are difficult to achieve with traditional chemical methods. mdpi.com This biocatalytic approach not only provides access to enantiopure cyclopropane building blocks but also operates under mild, environmentally friendly conditions. These advanced synthetic tools are crucial for creating structurally diverse collections of cyclopropane scaffolds for use in natural product synthesis and medicinal chemistry. mdpi.com

The intrinsic reactivity of the cyclopropyl (B3062369) group is also being harnessed. On a molecular level, the strained ring can be highly electrophilic, enabling it to react with biological nucleophiles like amino acids or DNA bases, sometimes leading to DNA cleavage. frontiersin.org This property is being explored for the development of targeted therapeutic agents. The biosynthesis of cyclopropane-containing natural products is another active area of investigation, with research focusing on understanding and engineering the enzymes responsible for forming this unique structural motif. pageplace.de

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for trans-2-phenylcyclopropanecarboxylic acid, and how can stereochemical purity be ensured?

- Methodological Answer : The compound is synthesized via stereoselective cyclopropanation using sulfoxonium ylides. For example, cinnamic acid esters react with dimethylsulfoxonium methylide (DMSM) to yield cyclopropane derivatives. Yield optimization (31–81%) depends on reaction conditions (e.g., solvent polarity, temperature) . To ensure stereochemical purity, chiral HPLC or recrystallization with resolving agents (e.g., dehydroabietylamine or quinine) is recommended .

Q. How can the stereochemistry of trans-2-phenylcyclopropanecarboxylic acid derivatives be confirmed experimentally?

- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. Alternatively, circular dichroism (CD) spectroscopy or chiral stationary-phase HPLC can distinguish enantiomers. For example, optical resolution via diastereomeric salt formation with chiral amines (e.g., quinine) achieves >98% enantiomeric excess (ee) .

Q. What purification techniques are optimal for isolating trans-2-phenylcyclopropanecarboxylic acid from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively removes unreacted precursors. Acid-base extraction (e.g., using NaHCO₃ to protonate the carboxylic acid) followed by recrystallization in methanol/water mixtures enhances purity. Monitor via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) .

Advanced Research Questions

Q. How do substituent positions on the cyclopropane ring influence electronic properties and reactivity in trans-2-phenylcyclopropanecarboxylic acid?

- Methodological Answer : Substituent effects are quantified using Hammett σ constants. For trans-2-phenylcyclopropanecarboxylic acid, the phenyl group’s position induces ring strain and alters dipole interactions. Comparative studies with cis-isomers show reduced resonance stabilization (ρ/[10²(cosθ)/r²] = 0.18 vs. 0.24 for trans), impacting acidity and reactivity in nucleophilic substitutions .

Q. What strategies enable enantioselective synthesis of trans-2-phenylcyclopropanecarboxylic acid for pharmacological studies?

- Methodological Answer : Asymmetric catalysis using chiral Rh(II) or Cu(I) complexes achieves high ee. For instance, Dirhodium(II) tetrakis[(R)-N-(dodecylbenzenesulfonyl)prolinate] catalyzes cyclopropanation of styrenes with diazoacetates, yielding enantiomerically enriched products. Post-synthetic resolution via enzymatic esterification (e.g., lipase B) further enhances ee .

Q. How does trans-2-phenylcyclopropanecarboxylic acid serve as a precursor for central nervous system (CNS) drug candidates?

- Methodological Answer : The cyclopropane moiety enhances metabolic stability and bioavailability. Derivatives like trans-2-phenylcyclopropylamine (a monoamine oxidase inhibitor) are synthesized via Curtius rearrangement of the carboxylic acid to an isocyanate intermediate, followed by hydrolysis. Structure-activity relationship (SAR) studies reveal that substituents on the phenyl ring modulate D2/D4 dopamine receptor selectivity .

Q. What analytical challenges arise in quantifying trans-2-phenylcyclopropanecarboxylic acid in biological matrices, and how are they addressed?

- Methodological Answer : Matrix interference and low concentrations necessitate LC-MS/MS with deuterated internal standards (e.g., d₅-trans-2-phenylcyclopropanecarboxylic acid). Solid-phase extraction (SPE) using C18 cartridges improves recovery rates (>85%). Limit of quantification (LOQ) is typically ~1 ng/mL in plasma .

Key Research Applications

- Medicinal Chemistry : Intermediate for CNS agents (e.g., β-adrenergic blockers, dopamine receptor ligands) .

- Organic Synthesis : Building block for strained cyclopropane derivatives in asymmetric catalysis .

- Biochemistry : Probe for studying enzyme inhibition (e.g., monoamine oxidase) .

Contradictions in Literature

- Stereochemical Stability : Some studies report racemization under acidic conditions, conflicting with claims of high enantiopurity . Resolve via pH-controlled reaction environments (pH 7–8).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.